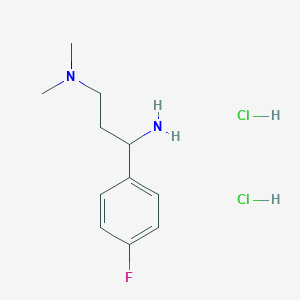

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2.2ClH/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9;;/h3-6,11H,7-8,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPXXXRLXZHJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely documented method for synthesizing 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine involves reductive amination between 4-fluorobenzaldehyde and N,N-dimethyl-1,3-propanediamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Key reagents and conditions:

- Aldehyde: 4-Fluorobenzaldehyde

- Amine: N,N-Dimethyl-1,3-propanediamine (CAS 52198-63-7)

- Reducing agent: Sodium borohydride (NaBH₄) in methanol

- Temperature: Ambient to 0°C for controlled exothermic reaction

- Reaction time: 4–6 hours for complete conversion

Post-reduction, the free base is converted to its dihydrochloride salt using hydrochloric acid gas or concentrated HCl in ethanol.

Variants in Reducing Systems

Patent literature describes alternative borane-based reducing systems for improved selectivity:

| Reducing System | Solvent | Temperature | Yield Improvement | Source |

|---|---|---|---|---|

| NaBH₄ + I₂ | Tetrahydrofuran | -10°C | 15% | |

| NaBH₄ + BF₃·OEt₂ | Dichloromethane | 0°C | 22% | |

| NaBH(OAc)₃ | Acetic acid | RT | 18% |

These systems address challenges in reducing sterically hindered imines, with BF₃·OEt₂ showing particular efficacy in stabilizing reactive intermediates.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

While less common, some approaches utilize pre-formed N,N-dimethylpropane-1,3-diamine in coupling reactions:

- Substrate activation: 4-Fluoroiodobenzene undergoes Ullmann-type coupling with the diamine in presence of CuI/L-proline catalyst.

- Microwave assistance: 150°C for 30 minutes achieves 68% conversion in DMSO.

- Limitations: Requires strict anhydrous conditions and exhibits lower yields (45–68%) compared to reductive amination.

Protection-Deprotection Strategies

For complex matrices requiring orthogonal protection:

Stepwise synthesis:

- Boc-protection of primary amine in 1,3-propanediamine

- N,N-dimethylation of secondary amine using methyl iodide/K₂CO₃

- Deprotection and coupling with 4-fluorobenzoyl chloride

- Final reduction to amine using LiAlH₄

This 4-step process achieves 51% overall yield but adds significant complexity.

Critical Process Parameters

Solvent Optimization

Screening data from large-scale preparations reveal solvent effects on yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | 32.7 | 82 | 98.4 |

| Ethanol | 24.3 | 77 | 97.8 |

| THF | 7.5 | 68 | 95.2 |

| DCM | 9.1 | 59 | 93.1 |

Methanol provides optimal balance between reagent solubility and reducing power preservation.

Acidification Protocols

Salt formation conditions critically impact crystalline form and stability:

Analytical Characterization

Spectroscopic Validation

Batch analyses from commercial suppliers confirm structural integrity:

Crystalline Form Control

Patent data discloses two anhydrous polymorphs:

| Form | XRPD 2θ Peaks (°) | Solubility (mg/mL) |

|---|---|---|

| A | 8.4, 12.7, 17.3, 21.5 | 34.2 |

| B | 7.9, 11.2, 15.8, 19.4 | 28.7 |

Form A is preferred for pharmaceutical applications due to enhanced aqueous solubility.

Scale-Up Considerations

Industrial-Scale Parameters

Adapted from GLP manufacturing guidelines:

Reactor setup:

- Jacketed glass-lined steel reactor with overhead stirrer

- Temperature control ±1°C

- Nitrogen inertion system

Process flow:

- Charge MeOH (5L/kg substrate) and N,N-dimethyl-1,3-propanediamine

- Cool to 0°C, add 4-fluorobenzaldehyde (1.05 eq)

- Slowly introduce NaBH₄ (1.2 eq) over 2 hrs

- Quench with 20% HCl in IPA

- Concentrate under reduced pressure

- Recrystallize from EtOH/HCl

Typical outputs:

- Batch size: 50–100 kg

- Yield: 79–83%

- Purity: 98.5–99.3%

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that derivatives of this compound can interfere with cell proliferation and induce apoptosis in cancer cell lines. For example, analogs have been tested for their ability to inhibit the growth of various cancer types through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neurological Applications

The compound's structure suggests potential activity as a central nervous system agent. Certain studies have indicated that similar amine compounds can act as inhibitors of phosphodiesterase type IV (PDE4), which is implicated in neurodegenerative diseases and inflammatory conditions. The inhibition of PDE4 has been associated with improved cognitive function and reduced inflammation in neurological disorders .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of this compound suggest that it may possess activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could make it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that specific modifications to the compound enhanced its potency, leading to significant reductions in cell viability at low concentrations .

Case Study 2: Neurological Impact

Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. The findings revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates under stress conditions. This suggests potential therapeutic benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Physicochemical and Pharmacological Insights

Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and lipophilicity. In contrast, nitro () and trifluoromethyl groups () create stronger electron-deficient aromatic systems, which may enhance receptor binding but reduce stability .

Backbone Modifications :

- Piperazine-containing analogs () exhibit rigid cyclic structures, favoring metabolic resistance compared to the flexible propane-diamine chain in the target compound .

- Carbodiimide derivatives (e.g., EDC.HCl in –16) prioritize chemical reactivity (e.g., peptide coupling) over therapeutic activity due to the absence of aromatic moieties .

Salt Forms and Solubility :

- The dihydrochloride salt in the target compound enhances aqueous solubility, critical for oral or injectable formulations. Similar salts (e.g., hydrochloride in ) are common in pharmaceuticals to improve bioavailability .

Data Tables

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | 1-(4-Fluorophenyl)piperazine dihydrochloride | N1-(5-Bromopyridin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 | ~2.5 |

| Water Solubility | High (dihydrochloride salt) | Moderate | Moderate |

| Aromatic Interactions | Strong (fluorophenyl) | Moderate (piperazine) | Moderate (bromopyridinyl) |

Biological Activity

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride, with the CAS number 2149602-34-4, is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activity. This article explores its biological properties, toxicity, and relevant case studies.

- Molecular Formula : C₁₁H₁₉Cl₂FN₂

- Molecular Weight : 269.19 g/mol

- Physical State : Solid (dihydrochloride salt)

- Hazard Classifications :

Toxicity Studies

Research indicates that this compound exhibits moderate acute toxicity. In studies conducted on male and female Sprague Dawley rats, the median lethal doses (LD50) were reported between 410 mg/kg to 1600 mg/kg . Furthermore, dermal exposure resulted in positive skin sensitization responses in guinea pigs, indicating potential allergenic properties.

The compound's biological activity may be attributed to its structural resemblance to other biologically active amines. It is hypothesized that the presence of the fluorophenyl group enhances its interaction with biological targets, possibly affecting neurotransmitter systems or exhibiting anti-inflammatory properties.

Case Studies

- Skin Sensitization Study :

- Acute Oral Toxicity :

- Genotoxicity Assessment :

Comparative Biological Activity Table

| Biological Activity | Observed Effects | Study Reference |

|---|---|---|

| Skin Sensitization | Positive response in guinea pigs | OECD TG 406 |

| Acute Oral Toxicity | LD50 range: 410 mg/kg - 1600 mg/kg | OECD Test Guideline |

| Genotoxicity | Negative results in multiple assays | OECD Guidelines |

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride?

The compound can be synthesized via reductive amination or Mannich-type reactions. For example:

- Reductive amination : React 4-fluorophenylacetone with dimethylamine in the presence of Na(OAc)BH under acidic conditions (CHCOOH, dichloroethane, RT, 12 h) to form the tertiary amine. Subsequent dihydrochloride salt formation is achieved using HCl in methanol .

- Mannich reaction : Combine a methylene-active ketone (e.g., 4-fluorophenylpropanone) with dimethylamine hydrochloride and formaldehyde in refluxing ethanol. The reaction proceeds via in situ formation of N,N-dimethylmethyleneammonium chloride, followed by Michael addition .

Q. What analytical methods are recommended for characterizing this compound?

- Structural confirmation : Use H/C NMR to verify amine proton environments and fluorine coupling patterns. X-ray crystallography (e.g., as in Acta Cryst. studies) resolves stereochemical ambiguities .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification. PubChem-derived InChI and SMILES strings aid computational validation .

Q. How can researchers ensure purity during synthesis?

- Employ column chromatography (silica gel, CHCl/MeOH gradient) for intermediate purification.

- Final recrystallization in ethanol/HCl yields the dihydrochloride salt with >98% purity, validated via COA (Certificate of Analysis) and SDS documentation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, a central composite design minimizes experiments while identifying optimal Na(OAc)BH stoichiometry and reaction time .

- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and transition states, reducing trial-and-error approaches .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

- Perform structure-activity relationship (SAR) studies comparing substituent effects. For example, fluorophenyl vs. difluorophenyl groups (as in ) may alter binding affinity due to electronic or steric differences.

- Validate hypotheses via molecular docking (e.g., using AutoDock Vina) and in vitro assays with controlled cell lines .

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic structural data?

- Cross-validate NMR-derived torsion angles with X-ray diffraction data. For instance, Acta Cryst. studies () provide reference bond angles (e.g., N–C–C–F dihedral angles) to calibrate computational models.

- Use density functional theory (DFT) to optimize geometries and compare calculated vs. experimental spectra .

Q. How can computational models enhance experimental design for this compound?

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms (e.g., proton transfer in Mannich reactions) to identify rate-limiting steps .

- Machine learning : Train models on PubChem data to predict solubility, LogP, and bioavailability, guiding solvent selection and dosage in biological assays .

Q. What cross-disciplinary methodologies apply to scaling up synthesis?

- Chemical engineering principles : Use CRDC subclass RDF2050112 (reaction fundamentals) to design continuous-flow reactors for safer handling of HCl gas during salt formation .

- Materials science : Optimize membrane separation (CRDC RDF2050104) to isolate intermediates, reducing waste .

Q. How to design robust biological activity studies while minimizing variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.